molecular formula C13H12N2O2 B11515898 (Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide

(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide

Cat. No.: B11515898
M. Wt: 228.25 g/mol
InChI Key: DZLIJWSVSKAZSV-WHCIUJLISA-N
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Description

(1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and a diazeniumdiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE typically involves the reaction of naphthalene derivatives with diazeniumdiolate precursors under controlled conditions. One common method includes the use of naphthalene-1-yl-ethanone as a starting material, which undergoes a series of reactions including nitration, reduction, and diazotization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the diazeniumdiolate group to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases .

Industry

In the industrial sector, (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE involves its interaction with molecular targets such as enzymes and receptors. The diazeniumdiolate group can release nitric oxide (NO), which plays a crucial role in various biological processes, including vasodilation and neurotransmission . The naphthalene moiety can interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and diazeniumdiolate compounds, such as:

Uniqueness

What sets (1Z)-2-METHOXY-1-[(1E)-2-(NAPHTHALEN-1-YL)ETHENYL]DIAZEN-1-IUM-1-OLATE apart is its combination of a naphthalene moiety with a diazeniumdiolate group, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(Z)-methoxyimino-[(E)-2-naphthalen-1-ylethenyl]-oxidoazanium

InChI

InChI=1S/C13H12N2O2/c1-17-14-15(16)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9+,15-14-

InChI Key

DZLIJWSVSKAZSV-WHCIUJLISA-N

Isomeric SMILES

CO/N=[N+](/C=C/C1=CC=CC2=CC=CC=C21)\[O-]

Canonical SMILES

CON=[N+](C=CC1=CC=CC2=CC=CC=C21)[O-]

Origin of Product

United States

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